molecular formula C18H21BrN6O3 B604597 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 330818-52-5

8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B604597
CAS RN: 330818-52-5
M. Wt: 449.3g/mol
InChI Key: AOHFYGDHOWHJLS-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H21BrN6O3 and its molecular weight is 449.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Synthesis and Derivative Studies

Research has been conducted on various derivatives and related compounds of the molecule , leading to insights into their synthesis, structural characterization, and potential biological activities. These studies often focus on synthesizing novel compounds with structural similarities, analyzing their properties, and exploring their potential applications in fields like pharmacology and chemistry.

One study explored the synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines, highlighting their potential in medical practice for conditions like depression, infectious diseases, hypertension, and diabetes. This research emphasized the synthetic potential and the probability of obtaining original biologically active substances through the functionalization of xanthine bicycle derivatives (Korobko, 2016).

2. Biological Activity and Applications

Some derivatives of the molecule have been investigated for their antimicrobial and potential therapeutic activities. The research has led to the discovery of compounds with significant activities and provides a basis for further exploration in the development of new pharmaceutical agents.

A study synthesized novel arylhydrazones of methylene active compounds and evaluated their antimicrobial activity. The research found that certain derivatives effectively inhibit bacterial growth, suggesting their potential as antimicrobial agents (Kandhavelu et al., 2012).

3. Synthetic Pathways and Protective Group Strategies

The molecule and its derivatives have been subjects of studies focusing on synthetic pathways, including the use of protective groups. This research is crucial for understanding how to efficiently synthesize these compounds and potentially modify them for various applications.

One investigation presented the synthesis of 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using a thietanyl protecting group. This approach provided a new route for synthesizing such compounds, highlighting the importance of protective groups in organic synthesis (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN6O3/c1-10(2)6-7-25-14-15(24(3)18(28)22-16(14)27)21-17(25)23-20-9-11-8-12(19)4-5-13(11)26/h4-5,8-10,14-15,26H,6-7H2,1-3H3,(H,21,23)(H,22,27,28)/b20-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIJOOBLKXUYFK-UKWGHVSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1C2C(N=C1N/N=C\C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.